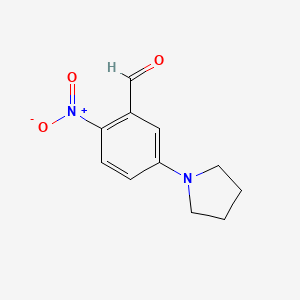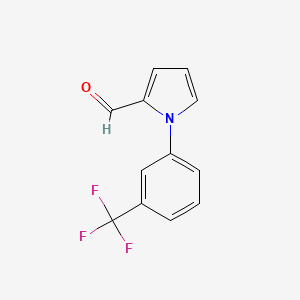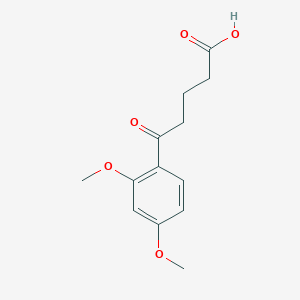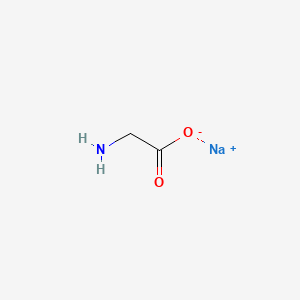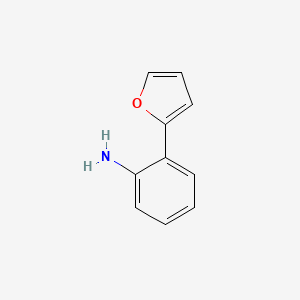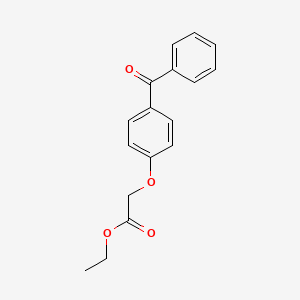
2-(3,4-二甲基苯基)氮杂环庚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)azepane is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is primarily used in research settings and has various applications in chemistry and biology .
科学研究应用
2-(3,4-Dimethylphenyl)azepane has a wide range of applications in scientific research:
生化分析
Biochemical Properties
2-(3,4-Dimethylphenyl)azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the modulation of proteolytic activity . Additionally, 2-(3,4-Dimethylphenyl)azepane can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 2-(3,4-Dimethylphenyl)azepane on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(3,4-Dimethylphenyl)azepane can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(3,4-Dimethylphenyl)azepane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethylphenyl)azepane have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that 2-(3,4-Dimethylphenyl)azepane can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethylphenyl)azepane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, 2-(3,4-Dimethylphenyl)azepane can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(3,4-Dimethylphenyl)azepane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, 2-(3,4-Dimethylphenyl)azepane has been shown to modulate the activity of enzymes involved in the glycolytic pathway, thereby affecting the production of ATP and other metabolic intermediates .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethylphenyl)azepane within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 2-(3,4-Dimethylphenyl)azepane is influenced by its interactions with cellular membranes and other biomolecules, which can affect its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethylphenyl)azepane plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2-(3,4-Dimethylphenyl)azepane may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)azepane involves the Pd/LA-catalyzed decarboxylation and annulation process. This method is known for its mild reaction conditions and high yield . The reaction typically involves the use of palladium catalysts and Lewis acids, which facilitate the formation of the azepane ring structure.
Industrial Production Methods
The scalability of these methods ensures the efficient production of the compound for research and industrial applications .
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Azepane: The parent compound of the azepane family, which lacks the dimethylphenyl substituent.
Benzazepane: A benzene-fused azepane, which has different chemical properties and applications.
Piperidine: A six-membered nitrogen-containing heterocycle, commonly used in medicinal chemistry.
Uniqueness
2-(3,4-Dimethylphenyl)azepane is unique due to its specific structural features, such as the dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
2-(3,4-dimethylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVAARLNUFARJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405850 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887361-07-1 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)
